molecular formula C18H19FN4O2 B2602460 N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1445143-11-2

N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2602460
CAS RN: 1445143-11-2
M. Wt: 342.374
InChI Key: VDAJPPKDPVQOJX-UHFFFAOYSA-N
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Description

“N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a 1,3,4-oxadiazol group (a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring), and a propanamide group (derived from propanoic acid). The compound also contains a cyano group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would introduce some three-dimensionality to the molecule, and the 1,3,4-oxadiazol group would likely have a planar structure. The cyano group and the fluorophenyl group would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, research could focus on understanding and optimizing its physical and chemical properties .

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-14-8-4-3-7-13(14)15(11-20)21-16(24)9-10-17-22-23-18(25-17)12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJPPKDPVQOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)CCC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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